CRBN Binding Affinity: Amide-Linked PEG1 Conjugate vs. Parent Thalidomide
In the context of PROTAC design, the CRBN binding affinity of the ligand-linker conjugate is a critical parameter. While direct IC50 data for Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is not publicly reported in peer-reviewed literature, class-level evidence from structurally related amide-linked thalidomide conjugates demonstrates that these modifications can maintain or improve CRBN binding compared to the parent thalidomide molecule. For instance, amide-linked thalidomide derivatives in PROTAC studies have been shown to retain nanomolar CRBN binding affinity, with reported IC50 values as low as 12 nM, significantly lower than the micromolar affinity of unmodified thalidomide (estimated IC50 ~10-30 µM) [1]. This class-level inference suggests that the NH-amido-PEG1 modification preserves, if not enhances, CRBN engagement relative to the parent scaffold, which is essential for efficient E3 ligase recruitment.
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural class |
| Comparator Or Baseline | Parent thalidomide: IC50 ~10-30 µM |
| Quantified Difference | Inferred enhancement: class members exhibit low nM vs. parent µM |
| Conditions | AlphaScreen competition assay with CRBN-DDB1 complex |
Why This Matters
This differential binding profile informs procurement decisions by highlighting that the conjugate class likely offers improved CRBN engagement over unmodified thalidomide, a key determinant of PROTAC efficacy.
- [1] BindingDB. Thalidomide competition AlphaScreen assay summary. Accession: Assay_Summary_ki. View Source
